molecular formula C10H17ClN2 B13499018 4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride

4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride

Katalognummer: B13499018
Molekulargewicht: 200.71 g/mol
InChI-Schlüssel: NPKSSAIVAYHRKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16N2·HCl It is a derivative of cyclohexanamine, where a pyrrole ring is attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps for the synthesis, purification, and conversion to the hydrochloride salt, followed by quality control measures to ensure the purity and stability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as conductive polymers.

    Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-pyrrol-1-yl)benzenesulfonamide: A compound with similar structural features but different functional groups.

    1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole: Another derivative with a pyrrole ring attached to a phenyl group.

Uniqueness

4-(1H-pyrrol-1-yl)cyclohexan-1-amine hydrochloride is unique due to its specific combination of a cyclohexane ring and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H17ClN2

Molekulargewicht

200.71 g/mol

IUPAC-Name

4-pyrrol-1-ylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;/h1-2,7-10H,3-6,11H2;1H

InChI-Schlüssel

NPKSSAIVAYHRKU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1N)N2C=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.